molecular formula C11H13FO2 B13296115 2-(3-Fluoro-5-methylphenyl)butanoic acid

2-(3-Fluoro-5-methylphenyl)butanoic acid

Cat. No.: B13296115
M. Wt: 196.22 g/mol
InChI Key: ZVVCLDZBZJZMTF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign organoboron reagents and stable palladium catalysts makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the butanoic acid moiety allows the compound to engage in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-methylphenyl)butanoic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a butanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-3-10(11(13)14)8-4-7(2)5-9(12)6-8/h4-6,10H,3H2,1-2H3,(H,13,14)

InChI Key

ZVVCLDZBZJZMTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)F)C(=O)O

Origin of Product

United States

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